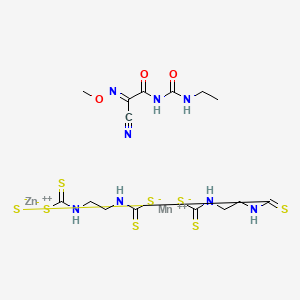
Cyclohexyl(tetraethyl)pentaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(tetraethyl)pentaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a cyclohexyl group attached to a pentaphospholane ring, which is further substituted with four ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(tetraethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with tetraethylphosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the pentaphospholane ring, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. The final product is typically obtained through a series of purification steps, including filtration, distillation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(tetraethyl)pentaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(tetraethyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclohexyl(tetraethyl)pentaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their stability and function. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylphosphine: Similar in structure but lacks the pentaphospholane ring.
Tetraethylphosphorus trichloride: A precursor in the synthesis of Cyclohexyl(tetraethyl)pentaphospholane.
Phosphine oxides: Products of the oxidation of this compound .
Uniqueness
This compound is unique due to its pentaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to form stable complexes with metals and participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
63830-62-6 |
|---|---|
Molekularformel |
C14H31P5 |
Molekulargewicht |
354.26 g/mol |
IUPAC-Name |
1-cyclohexyl-2,3,4,5-tetraethylpentaphospholane |
InChI |
InChI=1S/C14H31P5/c1-5-15-16(6-2)18(8-4)19(17(15)7-3)14-12-10-9-11-13-14/h14H,5-13H2,1-4H3 |
InChI-Schlüssel |
PVWHHYDZJWEOBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCP1P(P(P(P1CC)C2CCCCC2)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



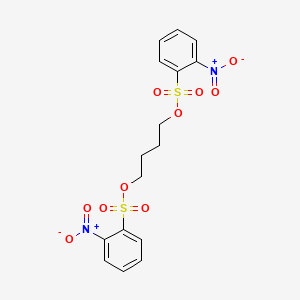
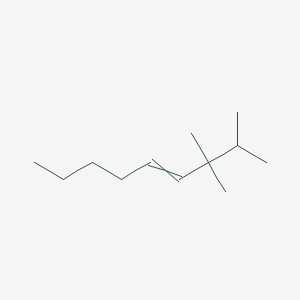
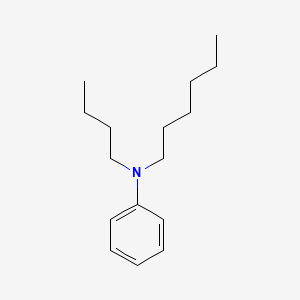

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
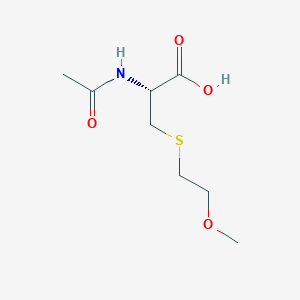
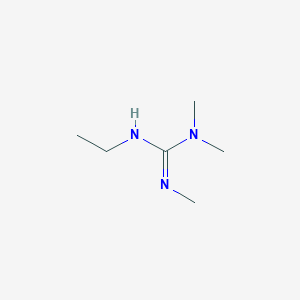


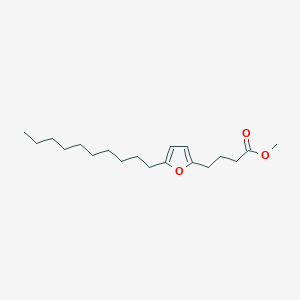
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
